molecular formula C11H13BrClNO2 B2379379 Tert-butyl 2-amino-5-bromo-4-chlorobenzoate CAS No. 2287313-78-2

Tert-butyl 2-amino-5-bromo-4-chlorobenzoate

Cat. No.: B2379379
CAS No.: 2287313-78-2
M. Wt: 306.58
InChI Key: HDNJRPYJGQAXFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-amino-5-bromo-4-chlorobenzoate is an organic compound with the molecular formula C11H14BrClNO2. This compound is characterized by the presence of tert-butyl, amino, bromo, and chloro functional groups attached to a benzoate core. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-5-bromo-4-chlorobenzoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-5-bromo-4-chlorobenzoic acid.

    Esterification: The carboxylic acid group of 2-amino-5-bromo-4-chlorobenzoic acid is esterified with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid to form this compound.

Industrial Production Methods

Industrial production methods for this compound involve large-scale esterification processes using automated reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and pH levels.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-5-bromo-4-chlorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromo and chloro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the amino group.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzoates, while oxidation and reduction can yield different amino derivatives.

Scientific Research Applications

Tert-butyl 2-amino-5-bromo-4-chlorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-5-bromo-4-chlorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro groups can participate in halogen bonding. These interactions can affect the activity of enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-amino-2-chlorobenzoate: Similar structure but lacks the bromo group.

    Tert-butyl 5-bromo-2-chlorobenzoate: Similar structure but lacks the amino group.

Uniqueness

Tert-butyl 2-amino-5-bromo-4-chlorobenzoate is unique due to the presence of both amino and halogen groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

tert-butyl 2-amino-5-bromo-4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO2/c1-11(2,3)16-10(15)6-4-7(12)8(13)5-9(6)14/h4-5H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNJRPYJGQAXFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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